2-bromo-4-(1H-pyrazol-5-yl)phenol
Description
An Introduction to Pyrazole-Phenol Scaffolds in Organic Chemistry
Pyrazole-phenol hybrid scaffolds represent a privileged class of compounds in organic chemistry. researchgate.netnih.gov These structures combine the aromatic, electron-rich nature of the phenol (B47542) ring with the versatile pyrazole (B372694) moiety, a five-membered heterocycle containing two adjacent nitrogen atoms. researchgate.netwikipedia.org This fusion gives rise to molecules with unique electronic and steric properties, making them valuable building blocks in medicinal chemistry, materials science, and agrochemicals. researchgate.netchemimpex.commdpi.com The pyrazole component can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, while the phenolic hydroxyl group can act as a hydrogen bond donor and a key site for further chemical modification. researchgate.netresearchgate.net This dual functionality allows for the creation of a diverse array of derivatives with tailored biological activities and material properties. nih.govglobalresearchonline.netnih.gov
Deciphering the Unique Chemical Environment of 2-bromo-4-(1H-pyrazol-5-yl)phenol
The chemical structure of this compound is characterized by a phenol ring substituted with a bromine atom at the 2-position and a 1H-pyrazol-5-yl group at the 4-position. This specific arrangement creates a distinct chemical environment. The bromine atom, an electron-withdrawing group, influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution. The pyrazole ring, being a heterocyclic aromatic system, introduces additional sites for chemical interactions. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, which can impact its reactivity and interaction with other molecules. researchgate.net
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-bromo-2-(1H-pyrazol-3-yl)phenol | 2-bromo-4-methylphenol |
| Molecular Formula | C9H7BrN2O uni.lu | C9H7BrN2O uni.lu | C7H7BrO sigmaaldrich.com |
| Molecular Weight | 239.07 g/mol | 239.07 g/mol | 187.03 g/mol sigmaaldrich.com |
| Appearance | White to light yellow to purple powder to crystal | - | Liquid sigmaaldrich.com |
| Melting Point | 158.0 to 162.0 °C tcichemicals.com | - | - |
| Boiling Point | - | - | 213-214 °C sigmaaldrich.com |
| Density | - | - | 1.547 g/mL at 25 °C sigmaaldrich.com |
| CAS Number | 1935916-51-0 bldpharm.com | 99067-15-9 tcichemicals.com | 6627-55-0 sigmaaldrich.com |
A Look Back: The Evolution of Synthetic Pathways
The term "pyrazole" was first coined by Ludwig Knorr in 1883, who also achieved the first synthesis of a substituted pyrazole. wikipedia.orgmdpi.com A classic method for synthesizing the pyrazole ring itself was later developed by Hans von Pechmann in 1898. wikipedia.org The synthesis of pyrazole derivatives has since evolved significantly, with numerous methods being developed to create a wide variety of substituted pyrazoles. nih.govmdpi.com
A common and straightforward approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com Another well-established method is the reaction of α,β-unsaturated aldehydes or ketones with hydrazine, followed by dehydrogenation. wikipedia.org More contemporary methods include 1,3-dipolar cycloadditions and transition-metal-catalyzed reactions, which offer greater control over regioselectivity and functional group tolerance. nih.gov The synthesis of phenolic pyrazole derivatives often involves the construction of the pyrazole ring onto a pre-existing phenol or the coupling of a pyrazole unit with a phenolic precursor. nih.gov
Charting the Current Research Landscape
The current research landscape for this compound and its analogs is vibrant and expanding. Scientists are actively exploring the synthesis of novel derivatives and investigating their potential applications. nih.gov A significant area of focus is in medicinal chemistry, where pyrazole-containing compounds have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govglobalresearchonline.netmdpi.com The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents. chemimpex.comresearchgate.net Researchers are also investigating the use of these compounds as ligands in coordination chemistry and as building blocks for functional materials. researchgate.netresearchgate.net
The Broadening Interdisciplinary Impact of this compound
The relevance of this compound and related pyrazole-phenol hybrids extends across multiple disciplines within the chemical sciences. In medicinal chemistry, these compounds are being explored as potential drug candidates for a variety of diseases. mdpi.comtandfonline.com In agricultural chemistry, pyrazole derivatives have been successfully developed as pesticides and herbicides. chemimpex.comnih.gov Furthermore, their ability to form stable complexes with metal ions makes them valuable in materials science for the development of catalysts, sensors, and novel materials with specific electronic and optical properties. mdpi.comresearchgate.net The ongoing research into these versatile molecules promises to uncover even more applications in the future.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-6(1-2-9(7)13)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDHDEUPBDWOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 4 1h Pyrazol 5 Yl Phenol and Its Derivatives
Strategic Retrosynthetic Analysis of the 2-bromo-4-(1H-pyrazol-5-yl)phenol Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.ine3s-conferences.org For this compound, two primary retrosynthetic disconnections are considered the most logical.
Pathway A: C-C Bond Disconnection
This approach involves disconnecting the carbon-carbon bond that links the pyrazole (B372694) and phenol (B47542) rings. This leads to two key synthons: a pyrazole synthon and a 4-bromophenol (B116583) synthon. The corresponding chemical equivalents would be a pyrazole derivative suitable for cross-coupling (e.g., a halopyrazole or pyrazole boronic acid) and a functionalized 4-bromophenol. The subsequent forward synthesis would then rely on a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the crucial C-C bond. organic-chemistry.org This strategy is advantageous when substituted pyrazole precursors are readily available.
Pathway B: Pyrazole Ring Disconnection (Knorr-type Synthesis)
A more classical and widely used approach for pyrazole synthesis is to disconnect the heterocyclic ring itself. mdpi.com This disconnection reveals a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the key precursors. For the target molecule, the 1,3-dicarbonyl synthon would be a derivative of 1-(5-bromo-2-hydroxyphenyl)propane-1,3-dione. The forward synthesis involves the condensation of this dicarbonyl compound with hydrazine, which cyclizes to form the pyrazole ring directly on the phenol scaffold. This method offers excellent control over the substitution pattern of the phenol ring from the outset.
Classical and Modern Synthetic Approaches
Building upon the retrosynthetic analysis, various synthetic protocols can be devised, ranging from traditional multi-step sequences to more streamlined one-pot and catalytic methods.
Multi-step Synthesis Protocols for this compound
A plausible multi-step synthesis, based on the Knorr pyrazole synthesis (Pathway B), would involve the initial preparation of a key intermediate, a substituted 1,3-diketone.
A potential synthetic sequence is outlined below:
Fries Rearrangement or Friedel-Crafts Acylation : Starting from 3-bromophenyl acetate, a Fries rearrangement could be employed to introduce an acetyl group, yielding 4-bromo-2-hydroxyacetophenone. Alternatively, Friedel-Crafts acylation of 4-bromophenol could be used, though it may present regioselectivity challenges.
Claisen Condensation : The resulting 4-bromo-2-hydroxyacetophenone chemicalbook.comsigmaaldrich.com can undergo a Claisen condensation with an appropriate ester (e.g., ethyl acetate) using a strong base like sodium hydride to form the 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione intermediate. organic-chemistry.org
Cyclocondensation : The final step is the reaction of the 1,3-diketone intermediate with hydrazine hydrate. This reaction proceeds via condensation and subsequent intramolecular cyclization to yield the target molecule, this compound.
Table 1: Plausible Multi-step Synthesis Protocol
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Fries Rearrangement | 3-Bromophenyl acetate | AlCl₃ (Lewis acid) | 4-Bromo-2-hydroxyacetophenone | Introduce acetyl group to phenol ring. |
| 2 | Claisen Condensation | 4-Bromo-2-hydroxyacetophenone, Ethyl acetate | NaH (Strong base) | 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione | Form the required 1,3-dicarbonyl moiety. |
Another important synthetic route for creating functionalized pyrazoles is the Vilsmeier-Haack reaction. researchgate.netchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent (e.g., formed from DMF and POCl₃). chemistrysteps.comwikipedia.org For pyrazole synthesis, hydrazones can be treated with the Vilsmeier reagent to undergo cyclization and formylation, yielding pyrazole-4-carbaldehydes. researchgate.netigmpublication.org These aldehydes are versatile intermediates that can be further modified to introduce various substituents. nih.gov
One-Pot and Convergent Synthesis Strategies for Pyrazole-Phenol Systems
A convergent one-pot synthesis for a pyrazole derivative could proceed as follows:
A three-component reaction involving an appropriately substituted benzaldehyde (B42025) (e.g., 5-bromo-2-hydroxybenzaldehyde), an alkyne, and p-toluenesulfonylhydrazide can be catalyzed by a copper salt to assemble the 1H-pyrazole core in a single step. lookchem.com
Alternatively, multicomponent reactions that first form a chalcone (B49325) intermediate in situ, followed by cyclization with hydrazine, are also effective. rasayanjournal.co.in For the target molecule, this would involve the reaction of 5-bromo-2-hydroxyacetophenone with a suitable aldehyde, followed by the addition of hydrazine.
These one-pot strategies offer significant advantages over traditional linear syntheses by minimizing waste and saving time. nih.gov
Table 2: Comparison of Synthetic Strategies
| Feature | Multi-step Synthesis | One-Pot/Convergent Synthesis |
|---|---|---|
| Efficiency | Lower, requires isolation of intermediates. | Higher, multiple bonds formed in one vessel. |
| Atom Economy | Generally lower due to multiple steps. | Generally higher. researchgate.net |
| Time & Labor | More time and labor-intensive. | Faster and less laborious. nih.gov |
| Purification | Multiple purification stages required. | Single purification at the end. |
| Control | Good control over each transformation. | Can be complex to optimize all reactions in one pot. |
Catalytic Methods in the Formation of Pyrazole and Phenol Linkages
Catalysis is crucial for the efficient and selective synthesis of complex molecules like this compound. chemscene.com Catalysts are employed both for the formation of the pyrazole ring and for the construction of the C-C bond linking the two aromatic systems.
Catalysis in Pyrazole Ring Formation:
Knorr-type Condensations : While often thermally driven, these reactions can be accelerated using acid or base catalysts. Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) and ethyl acetoacetate. mdpi.com
Cycloaddition Reactions : The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a fundamental route to pyrazoles and can be performed without catalysts, although some variations benefit from copper or ruthenium catalysts. nih.gov
Oxidative C-N Coupling : Modern methods involve the intramolecular C-N bond formation from hydrazones, often catalyzed by copper or ruthenium complexes under aerobic conditions. nih.gov
Catalysis in Pyrazole-Phenol C-C Bond Formation:
Suzuki-Miyaura Coupling : This is one of the most powerful methods for forming C-C bonds between two aromatic rings. organic-chemistry.org The synthesis of the target molecule via Pathway A would involve the palladium-catalyzed reaction of a pyrazole boronic acid with a bromo- or iodophenol derivative. nih.govresearchgate.netnih.govmdpi.com This reaction is known for its high functional group tolerance and generally gives high yields. nih.govresearchgate.net
Table 3: Catalytic Systems in Pyrazole Synthesis
| Catalytic System | Reaction Type | Bond(s) Formed | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | High functional group tolerance, reliable, high yields. researchgate.netmdpi.com |
| Copper (I/II) Salts | Oxidative Amination / A³ Coupling | C-N, C-C | Uses mild conditions, often with air as the oxidant. nih.gov |
| Nano-ZnO | Condensation | C=N, C-N | Heterogeneous, recyclable, environmentally benign. mdpi.com |
| Rhodium Complexes | Addition-Cyclization | C-N, C-C | Effective for reactions of hydrazines with alkynes. |
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of pyrazole derivatives has increasingly incorporated the principles of green chemistry, aiming to reduce environmental impact. researchgate.netnih.govbenthamdirect.com Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net
Aqueous Media : Water is an ideal green solvent, and many multicomponent reactions for pyrazole synthesis have been adapted to run efficiently in aqueous systems, often with the aid of catalysts like nano-[CoFe₂O₄]. researchgate.netnih.gov
Energy Efficiency : Microwave irradiation and ultrasound assistance are two techniques used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govasianpubs.org
Recyclable Catalysts : The use of heterogeneous catalysts, such as metal nanoparticles supported on silica (B1680970) or magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse, which is both cost-effective and environmentally friendly. nih.govresearchgate.net
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. For pyrazole synthesis, several solvent-free methods have been developed.
Grinding (Mechanochemistry) : Reactants can be combined and ground together, sometimes with a catalytic amount of a solid acid or base, to initiate the reaction. This method is highly efficient, generates minimal waste, and has been successfully used for synthesizing NH-pyrazoles. researchgate.netresearchgate.net
Microwave-Assisted Solvent-Free Synthesis : Combining microwave irradiation with solvent-free conditions provides rapid and efficient heating, dramatically reducing reaction times for pyrazole formation from chalcones and hydrazine. nih.govasianpubs.org
Ionic Liquids : While technically solvents, ionic liquids are non-volatile and can act as both the reaction medium and catalyst. They have been used to promote pyrazole synthesis under green conditions. nih.gov
Table 4: Green and Solvent-Free Synthetic Techniques
| Technique | Description | Key Advantages |
|---|---|---|
| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation, promoting mixing and reaction rates. | Energy efficient, mild conditions, improved yields. nih.gov |
| Microwave Irradiation | Uses microwave energy for rapid, uniform heating of the reaction mixture. | Drastically reduced reaction times, often higher purity. nih.govasianpubs.org |
| Grinding | Mechanical mixing of solid reactants to induce chemical reaction. | Solvent-free, simple, low energy consumption. researchgate.net |
| Aqueous Synthesis | Using water as the reaction solvent. | Non-toxic, inexpensive, environmentally safe. researchgate.netnih.gov |
Microwave and Ultrasonic Assisted Synthesis Enhancements
The integration of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrazole derivatives. These techniques offer substantial improvements over traditional convective heating methods by ensuring rapid and uniform heating, which often leads to dramatically reduced reaction times, higher product yields, and cleaner reaction profiles with fewer byproducts. arkat-usa.org
Microwave-assisted organic synthesis (MAOS) has demonstrated remarkable efficacy in the construction of the pyrazole core. dergipark.org.tr For instance, reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes when subjected to microwave irradiation. rasayanjournal.co.in In the synthesis of various N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, microwave heating reduced the reaction time from 6-8 hours to just 5-6 minutes, concurrently providing better yields without the need for a catalyst that was necessary for the conventional method. rasayanjournal.co.in Similarly, the synthesis of certain Schiff bases, a reaction class relevant to the elaboration of pyrazole derivatives, saw reaction times plummet from 3 hours to as little as 30 seconds with microwave assistance, with yields increasing from a 70-81% range to 90-95%. researchgate.net
Ultrasonic irradiation provides another powerful tool for accelerating chemical transformations. Sonochemistry promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This energy input can significantly enhance reaction rates and yields. In the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloro-pyrazol)-4,5-dihydropyrazole derivatives, the use of ultrasound at ambient temperature led to good yields (65%–80%) within very short reaction times of 2–20 minutes. researchgate.net This method offers advantages such as simple work-up procedures and milder reaction conditions. researchgate.netmdpi.com The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides was also efficiently achieved with ultrasonic assistance, yielding products in 81–93% yields. semanticscholar.org
These enhancements are directly applicable to the synthesis of this compound and its derivatives, promising more efficient and environmentally benign manufacturing processes.
Table 1: Comparison of Conventional and Advanced Synthesis Methods for Pyrazole Derivatives
| Product Type | Method | Reaction Time | Yield | Reference |
| N-aryl/phenyl Pyrazoles | Conventional | 6 - 8 hours | Moderate | rasayanjournal.co.in |
| N-aryl/phenyl Pyrazoles | Microwave | 5 - 6 minutes | High | rasayanjournal.co.in |
| Schiff Bases | Conventional | > 3 hours | 70 - 81% | researchgate.net |
| Schiff Bases | Microwave | 30 seconds | 90 - 95% | researchgate.net |
| Dihydropyrazoles | Ultrasound | 2 - 20 minutes | 65 - 80% | researchgate.net |
| 1,3,4-Oxadiazol-2-amines | Ultrasound | Not specified | 81 - 93% | semanticscholar.org |
Chemoselective Synthesis and Regiochemical Control in Functionalization
The structure of this compound presents multiple reactive sites for functionalization: the phenolic hydroxyl group, the N-H group of the pyrazole ring, the C-Br bond, and the aromatic rings themselves. Achieving chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of modification) is paramount for the synthesis of specific, well-defined derivatives.
Regioselectivity in Pyrazole Functionalization: A primary challenge in pyrazole chemistry is controlling the site of substitution, particularly N-alkylation, as the tautomeric nature of the pyrazole ring can lead to mixtures of N1 and N2 substituted products. Research has shown that the choice of base, solvent, and temperature can be crucial in directing the alkylation to a specific nitrogen atom, allowing for the regioselective synthesis of desired isomers. nih.gov
Furthermore, direct C-H functionalization or modification of existing substituents on the pyrazole ring can be controlled by the choice of catalyst. For example, studies on the amination of 4-halo-1H-1-tritylpyrazoles have revealed a fascinating complementarity between palladium and copper catalysts. nih.gov A Pd(dba)₂-catalyzed reaction was found to be effective for coupling aromatic or bulky amines to the C-4 position of a 4-bromo-1H-1-tritylpyrazole. nih.gov In contrast, a Cu(I)-catalyzed reaction using a 4-iodo-1H-1-tritylpyrazole was more favorable for alkylamines that possess β-hydrogen atoms. nih.gov This demonstrates how catalyst selection can provide exquisite regiochemical control over the functionalization of the pyrazole core.
Chemoselectivity in Multi-functional Scaffolds: With a molecule like this compound, selective reactions can be orchestrated. The phenolic -OH group is acidic and can be selectively targeted for O-alkylation or O-acylation under basic conditions, leaving the less acidic pyrazole N-H group untouched. Conversely, specific conditions can be employed to favor N-alkylation of the pyrazole ring. The bromine atom on the phenol ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The success of these transformations often depends on the careful selection of ligands, bases, and reaction conditions to prevent unwanted side reactions at other positions.
Large-Scale Synthesis and Industrial Scalability Considerations
Translating a laboratory synthesis of this compound or its derivatives to an industrial scale requires careful consideration of several factors to ensure the process is economically viable, safe, and sustainable.
Process Safety and Engineering: Reactions that are easily managed in the laboratory can present significant safety hazards on a large scale. The heat generated by exothermic reactions must be carefully controlled to prevent thermal runaways. Transitioning from laboratory glassware to large-scale reactors (batch or continuous flow) requires thorough engineering studies. While microwave and ultrasonic reactors are highly efficient, their scalability can be a challenge. Continuous flow reactors, where reagents are pumped through a heated or irradiated tube, are often a more viable solution for scaling up these advanced energetic methods, as they offer superior heat and mass transfer and inherently safer operation.
Purification and Quality Control: Purification methods must also be scalable. While laboratory-scale synthesis often relies on column chromatography for purification, this technique is generally not feasible for producing large quantities of material. rasayanjournal.co.in Therefore, developing a robust process that yields a crude product of high purity, which can be easily purified by crystallization or distillation, is a critical aspect of process development. Rigorous quality control measures must be in place to ensure the final product meets the required specifications for identity, purity, and consistency.
Comprehensive Spectroscopic and Structural Elucidation of 2 Bromo 4 1h Pyrazol 5 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 2-bromo-4-(1H-pyrazol-5-yl)phenol. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established.
For this compound, the spectra would be characterized by distinct signals corresponding to the protons and carbons of the substituted phenol (B47542) ring and the pyrazole (B372694) moiety. The phenolic portion would exhibit signals for three aromatic protons and six carbons, with their chemical shifts significantly influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. The pyrazole ring would show signals for its two protons and three carbons, in addition to the N-H proton, which often appears as a broad signal due to exchange and quadrupolar coupling.
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the intricate connectivity and spatial relationships within this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. youtube.com For this molecule, COSY would show correlations between adjacent protons on the phenolic ring and between the two protons on the pyrazole ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). youtube.com This technique is crucial for assigning each carbon signal to its attached proton, simplifying the interpretation of the crowded ¹³C NMR spectrum. researchgate.net Carbons without attached protons, such as the carbon bearing the bromine atom and the carbons at the ring junctions, will be absent from the HSQC spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This is arguably the most powerful 2D NMR experiment for this molecule, as it establishes the connectivity between the phenolic and pyrazole rings. Key correlations would be expected from the pyrazole protons to the phenolic carbons and vice-versa, confirming the C4-C5' linkage. For instance, the proton on C4 of the pyrazole ring would show a correlation to the carbon at position 4 of the phenol ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding network. youtube.com NOESY is vital for determining the preferred conformation around the C-C single bond connecting the two rings. A key NOESY correlation would be expected between the pyrazole proton at position 4 and the phenolic proton at position 3, which would provide definitive evidence of their spatial closeness.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations Predicted values and correlations are based on the analysis of similar structures and general NMR principles.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) | Key NOESY Correlations (Proton to Proton) |
|---|---|---|---|---|
| Phenol C1-OH | ~9.0-10.0 (broad) | ~152.0 | C2, C6 | H6 |
| Phenol C2 | - | ~115.0 | - | - |
| Phenol C3 | ~7.50 | ~133.0 | C1, C2, C4, C5 | H4(pyrazole), H4(phenol) |
| Phenol C4 | - | ~125.0 | - | - |
| Phenol C5 | ~7.20 | ~120.0 | C1, C3, C4 | H6, H4(phenol) |
| Phenol C6 | ~7.00 | ~118.0 | C1, C2, C4, C5 | OH, H5 |
| Pyrazole N1-H | ~12.0-13.0 (broad) | - | C3, C5 | H5(phenol) |
| Pyrazole C3 | ~7.60 | ~140.0 | C4, C5 | H4(pyrazole) |
| Pyrazole C4 | ~6.50 | ~105.0 | C3, C5 | H3(pyrazole), H3(phenol) |
| Pyrazole C5 | - | ~148.0 | - | - |
Solid-state NMR (ssNMR), particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, provides invaluable insights into the structure of molecules in their crystalline form. cdnsciencepub.com For pyrazole derivatives, ssNMR is a powerful method to study annular tautomerism, as the proton exchange is typically "frozen" in the solid state, allowing for the identification of a single, predominant tautomer. cdnsciencepub.comcdnsciencepub.com
In the case of this compound, ssNMR would definitively determine which of the possible pyrazole tautomers exists in the crystal lattice. Studies on related 3(5)-substituted pyrazoles have shown that one tautomer is generally favored in the solid state. cdnsciencepub.comfu-berlin.de Furthermore, the existence of different crystalline forms, or polymorphs, can be detected by ssNMR. acs.org Each polymorph would yield a distinct spectrum due to differences in molecular packing and intermolecular interactions, leading to variations in the chemical shifts of the carbon atoms. acs.org
In solution, N-unsubstituted pyrazoles like this compound are known to undergo dynamic processes, primarily annular tautomerism, where the N-H proton exchanges between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This exchange can often be fast on the NMR timescale at room temperature, resulting in averaged signals for the C3 and C5 positions of the pyrazole ring. nih.gov
Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to investigate these exchange processes. researchgate.net By lowering the temperature, the rate of tautomeric exchange can be slowed, leading to the decoalescence of the averaged signals into separate, distinct signals for each tautomer. fu-berlin.de From these experiments, the equilibrium constant between the tautomers and the energy barrier for the exchange can be determined. The choice of solvent is also critical, as more polar solvents can influence the tautomeric equilibrium and the rate of proton exchange. acs.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
The FT-IR and Raman spectra of this compound would be dominated by characteristic vibrations of its functional groups. The presence of both a phenolic -OH group and a pyrazole N-H group makes hydrogen bonding a defining structural feature. nih.gov These groups can act as hydrogen bond donors, while the pyridinic nitrogen of the pyrazole and the oxygen of the hydroxyl group can act as acceptors. nih.govkhanacademy.org
This leads to strong intermolecular hydrogen bonds, which are observable in the FT-IR spectrum as very broad absorption bands for the O-H and N-H stretching vibrations, typically in the 3400-2500 cm⁻¹ region. In the solid state, pyrazoles are known to form various hydrogen-bonded supramolecular structures, such as dimers, trimers, and polymeric chains known as catemers. nih.govresearchgate.net The specific pattern of hydrogen bonding significantly affects the position and shape of these stretching bands. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies Frequencies are approximate and based on data from analogous compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Appearance |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3400 - 3200 | Strong, Broad (H-bonded) |
| N-H Stretch | Pyrazole N-H | 3200 - 3000 | Medium, Broad (H-bonded) |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C=C / C=N Stretch | Aromatic/Pyrazole Rings | 1620 - 1450 | Strong to Medium |
| O-H Bend | Phenolic -OH | 1410 - 1310 | Medium |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| C-Br Stretch | Aryl-Br | 700 - 550 | Medium to Strong |
The molecule possesses conformational flexibility due to rotation around the single bond connecting the phenolic and pyrazole rings. Different stable conformations (rotamers) would give rise to subtle but measurable differences in the vibrational spectra, particularly in the low-frequency region (< 800 cm⁻¹), where skeletal and torsional modes occur. nih.gov
Furthermore, vibrational spectroscopy is highly effective for studying the consequences of intermolecular interactions. The formation of different hydrogen-bonding networks (e.g., dimers versus polymeric chains) would result in distinct spectral signatures, especially in the O-H and N-H stretching regions. nih.gov Therefore, analyzing the vibrational spectra of different crystalline polymorphs could help elucidate their varied supramolecular structures, complementing the data obtained from solid-state NMR.
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for the precise determination of the molecular weight and the elucidation of the chemical structure of a compound. For this compound, advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide critical insights into its elemental composition and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is pivotal for determining the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. The monoisotopic mass of a compound is calculated using the mass of the most abundant isotopes of its constituent elements. For this compound, with the chemical formula C₉H₇BrN₂O, the theoretical monoisotopic mass can be calculated.
Public chemical databases provide predicted monoisotopic mass values for this compound. For instance, PubChem lists a predicted monoisotopic mass of 237.97418 Da. guidechem.com This value is crucial for confirming the identity of the compound in a sample, as HRMS instruments can measure the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). The experimental determination of the exact mass of the molecular ion peak, as well as its characteristic isotopic pattern due to the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), would provide definitive evidence for the presence and elemental composition of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 238.98146 |
| [M+Na]⁺ | 260.96340 |
| [M-H]⁻ | 236.96690 |
| [M+NH₄]⁺ | 256.00800 |
| [M+K]⁺ | 276.93734 |
| [M+H-H₂O]⁺ | 220.97144 |
Data sourced from PubChem predictions. guidechem.com
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
General fragmentation patterns for pyrazoles have been studied, and these can be extrapolated to predict the behavior of this compound. researchgate.net The fragmentation of the pyrazole ring often involves characteristic losses, such as the expulsion of a molecule of hydrogen cyanide (HCN) or a nitrogen molecule (N₂). researchgate.net The presence of the bromo-substituted phenol ring will also significantly influence the fragmentation pattern.
A plausible fragmentation pathway for this compound would likely initiate with the ionization of the molecule to form the molecular ion [M]⁺•. Subsequent fragmentation could proceed via several routes:
Cleavage of the pyrazole ring: This could involve the loss of HCN (27 Da) or N₂ (28 Da), leading to the formation of corresponding fragment ions.
Loss of the bromine atom: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br), which has a mass of 79 or 81 Da depending on the isotope.
Fragmentation of the phenol moiety: Phenolic compounds can undergo characteristic fragmentations, such as the loss of carbon monoxide (CO) or a formyl radical (•CHO).
The interplay between these potential fragmentation pathways would generate a characteristic MS/MS spectrum, providing a structural fingerprint of the molecule. The relative abundance of the different fragment ions would depend on their stability and the energy applied during the fragmentation process.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the electronic properties of a molecule. These methods provide information about the electronic transitions that occur upon absorption of light and the subsequent emission of light, which are intrinsically linked to the molecular structure and its interaction with the surrounding environment.
Electronic Transitions and Chromophoric Properties
The UV-Vis absorption spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the chromophoric system is composed of the pyrazole ring and the brominated phenol ring. Both of these aromatic systems contain π-electrons that can be excited to higher energy orbitals upon absorption of UV or visible light.
The expected electronic transitions for this compound are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the oxygen atom of the phenol group) to a π* antibonding orbital. The conjugation between the pyrazole and phenol rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores.
While specific experimental UV-Vis data for this compound is not available in the surveyed literature, related pyrazole derivatives have been studied. For instance, some pyrazole-based compounds are known to exhibit absorption maxima in the UV region, with the exact position and intensity of the absorption bands being dependent on the substituents and the solvent.
Solvatochromic Effects and Environmental Responsiveness
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Molecules that exhibit significant changes in their dipole moment upon electronic excitation often display strong solvatochromism.
For this compound, the presence of the electron-donating hydroxyl group and the pyrazole ring, along with the electron-withdrawing bromine atom, can lead to a significant intramolecular charge transfer (ICT) character in its electronic transitions. This ICT character makes the molecule sensitive to the polarity of its environment.
In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption and emission maxima. A bathochromic shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity is known as positive solvatochromism, while a hypsochromic shift (to shorter wavelengths) is termed negative solvatochromism. While no specific studies on the solvatochromism of this compound have been found, research on other phenolic and pyrazole-containing dyes has demonstrated their potential to exhibit such environmentally sensitive spectroscopic properties. researchgate.netrsc.orgnih.gov
X-ray Crystallography and Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol (an isomer of the title compound) has been reported, providing valuable information about its molecular geometry, conformation, and intermolecular interactions. libretexts.org
The reported crystal structure reveals a triclinic crystal system with the space group C2/c. libretexts.org The unit cell parameters are a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, and β = 107.99(3)°. libretexts.org The crystal structure would detail the precise bond lengths, bond angles, and torsion angles within the molecule.
A key feature of the solid-state architecture of such compounds is the presence of intermolecular hydrogen bonding. The phenolic hydroxyl group and the pyrazole N-H group are both capable of acting as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice, leading to the formation of extended supramolecular networks. The presence of the bromine atom also introduces the possibility of halogen bonding, which is a non-covalent interaction that can further influence the crystal packing. The detailed analysis of these intermolecular interactions is essential for understanding the solid-state properties of the compound.
Table 2: Crystallographic Data for 4-bromo-2-(1H-pyrazol-3-yl)phenol
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | C2/c |
| a (Å) | 16.255(3) |
| b (Å) | 4.4119(9) |
| c (Å) | 25.923(5) |
| β (°) | 107.99(3)° |
| V (ų) | 1768.2(7) |
| Z | 8 |
Data from a study on a structural isomer. libretexts.org
Analysis of Intermolecular Interactions in the Solid State (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Without experimental crystal structure data for this compound, a definitive analysis of its intermolecular interactions in the solid state is not possible. However, based on its chemical structure, several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing.
Hydrogen Bonding: The molecule possesses a phenolic hydroxyl group (-OH) and a pyrazole ring with both a donor (N-H) and an acceptor nitrogen atom. These functional groups are prime candidates for forming strong intermolecular hydrogen bonds. It is highly probable that O-H···N or N-H···O hydrogen bonds would be observed, potentially leading to the formation of dimers, chains, or more complex supramolecular architectures. In the related compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, both intramolecular O—H⋯N and intermolecular O—H⋯O hydrogen bonds are present, the latter of which forms extended chains in the crystal structure. nih.gov
Halogen Bonding: The presence of a bromine atom on the phenol ring introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) could interact with a Lewis base, such as the nitrogen atom of the pyrazole ring or the oxygen atom of the phenol group of a neighboring molecule. This type of interaction can be a significant directional force in crystal engineering.
π-π Stacking: Both the phenol and pyrazole rings are aromatic systems, making them capable of engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would likely contribute to the stabilization of the crystal packing. Studies on similar heterocyclic compounds have shown evidence of π-π stacking, often with centroid-to-centroid distances indicative of significant interaction. nih.gov
A complete understanding of these interactions awaits the successful crystallographic elucidation of this compound.
Table 2: Potential Intermolecular Interactions in this compound (Note: This table is predictive and not based on experimental data.)
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Phenol -OH | Pyrazole -N | Dimer, Chain |
| Hydrogen Bond | Pyrazole -NH | Phenol -O | Dimer, Chain |
| Halogen Bond | C-Br | Pyrazole -N / Phenol -O | Chain, Sheet |
| π-π Stacking | Phenol Ring | Pyrazole Ring | Stacked columns |
| π-π Stacking | Phenol Ring | Phenol Ring | Stacked columns |
Theoretical and Computational Chemistry Studies of 2 Bromo 4 1h Pyrazol 5 Yl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For many pyrazole (B372694) derivatives, DFT has been successfully applied to understand their geometry, reactivity, and spectroscopic characteristics. nih.govnih.gov However, specific DFT data for 2-bromo-4-(1H-pyrazol-5-yl)phenol are not present in the surveyed literature.
Geometry Optimization, Vibrational Frequency Analysis, and Electronic Structure Analysis
A foundational step in computational chemistry involves optimizing the molecular geometry to find its most stable three-dimensional arrangement. This process yields crucial information on bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency analysis can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation. scienceopen.com Electronic structure analysis provides insights into the distribution of electrons within the molecule. While studies on similar compounds like 4-bromo-2-(2,5-dichloro-phenylimino)-phenol have utilized these methods scienceopen.com, no such detailed analysis for this compound has been found.
Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated to predict the molecule's behavior in chemical reactions. mdpi.com Although the methodologies are well-established and have been applied to various pyrazole derivatives nih.gov, specific values for this compound are not documented.
Molecular Electrostatic Potential (MESP) and Fukui Functions for Reactive Sites
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net Similarly, Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks. eurasianjournals.com These analyses are crucial for predicting the regioselectivity of chemical reactions. While MESP and Fukui function analyses have been performed on other complex heterocyclic systems researchgate.neteurasianjournals.com, their application to this compound has not been reported.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals, corresponding to the familiar Lewis structure concepts of bonds and lone pairs. wikipedia.orgmolfunction.com This method allows for the quantification of intramolecular interactions, such as hyperconjugation and charge transfer between donor and acceptor orbitals, which contribute to the molecule's stability. wisc.edusigmaaldrich.com Despite its wide application in computational organic chemistry researchgate.net, NBO analysis specific to this compound is absent from the available literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational changes and flexibility in different environments, such as in solution.
Conformational Landscape and Flexibility in Solution
MD simulations can map the conformational landscape of a molecule, identifying its preferred shapes and the energy barriers between them. This is particularly important for understanding how a molecule might interact with biological targets or other molecules in a dynamic environment. Studies on other pyrazole derivatives have utilized MD simulations to assess their stability and interactions. researchgate.netnih.gov However, no MD simulation studies focusing on the conformational landscape and flexibility of this compound in solution have been identified.
Quantum Chemical Descriptors and In Silico Predictive Models
Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are fundamental to building in silico predictive models like Quantitative Structure-Activity Relationships (QSAR).
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the biological activity (or other properties) of a series of compounds with their physicochemical properties, which are often derived from computational chemistry. nih.govej-chem.org For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors or antibacterial agents. benthamdirect.complos.org
The process involves calculating a set of molecular descriptors for each compound in the series. nih.gov These descriptors, derived from methods like Density Functional Theory (DFT), can include electronic, steric, and thermodynamic properties. nih.govnih.gov Key quantum chemical descriptors often used in QSAR studies for phenol (B47542) and pyrazole derivatives include:
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the ability to accept electrons.
HOMO-LUMO Gap (ΔEg): An indicator of chemical reactivity and stability. nih.gov
Dipole Moment: Measures the polarity of the molecule.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. nih.gov
Chemical Hardness and Softness: Measures the resistance to change in electron distribution. nih.gov
Once calculated, these descriptors are used as independent variables in a regression analysis against the measured biological activity. The resulting equation forms the QSAR model, which can then be used to predict the activity of new, unsynthesized derivatives and guide further drug design. plos.orgnih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Hypothetical QSAR Study This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| This compound | -8.95 | -1.20 | 7.75 | 2.5 | 10.5 |
| Derivative A (N-methyl) | -8.80 | -1.15 | 7.65 | 2.8 | 8.2 |
| Derivative B (p-nitro-N-phenyl) | -9.50 | -2.10 | 7.40 | 4.5 | 2.1 |
| Derivative C (p-methoxy-N-phenyl) | -8.75 | -1.05 | 7.70 | 3.1 | 5.7 |
In silico virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.govnih.gov this compound can serve as a starting fragment or lead compound for such screening campaigns.
The process often begins with structure-based virtual screening (SBVS), which involves molecular docking. nih.gov In this step, the three-dimensional structure of the target protein is used as a receptor. The candidate molecules from a library, including derivatives of this compound, are computationally "docked" into the active site of the receptor. ijnrd.org Docking algorithms predict the preferred binding orientation and calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity. ijnrd.orgresearchgate.net Molecules with the best scores are selected for further investigation.
Following docking, the top candidates are often subjected to further analysis, such as ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to assess their drug-likeness. nih.govmdpi.com This helps to filter out compounds with unfavorable pharmacokinetic properties or potential toxicity early in the discovery process. nih.govmdpi.com
Table 2: Example of a Virtual Screening and ADME Prediction Workflow This table presents hypothetical data for illustrative purposes.
| Compound ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Lipinski's Rule of 5 Violations | Predicted Toxicity Class |
| Lead: this compound | -7.5 | High | 0 | 4 |
| Derivative X | -9.2 | High | 0 | 4 |
| Derivative Y | -8.8 | High | 0 | 3 |
| Derivative Z | -9.5 | Low | 1 | 5 |
Reaction Mechanism Studies using Computational Methods
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.
Derivatization of this compound, for instance, through N-alkylation or N-acylation at the pyrazole ring, is a key step in synthesizing analogues with modified properties. Computational methods, particularly DFT, can be used to map the entire reaction pathway for such transformations. nih.gov
A critical part of this process is locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov A TS structure represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. By calculating the structure and energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. nih.gov This information helps in understanding the reaction kinetics and predicting which of several possible reaction pathways is most favorable. For pyrazole synthesis and derivatization, computational studies have been used to determine whether a reaction proceeds via an inner-sphere or other mechanism and to identify the rate-limiting step. nih.govrsc.org
Tautomerism is a key feature of the this compound structure. The molecule can exist in several tautomeric forms, primarily involving the migration of a proton between the phenol oxygen and the two pyrazole nitrogens. This gives rise to an equilibrium between the phenol form and potentially two different pyrazole-keto forms.
Computational studies are highly effective at evaluating the energetic profiles of these tautomeric equilibria. nih.gov By calculating the relative electronic energies of each tautomer, it is possible to predict which form is the most stable and therefore predominates under given conditions (e.g., in the gas phase or in a specific solvent). nih.gov
Furthermore, these methods can model the proton transfer process itself. Calculations show that direct proton transfer in the gas phase often involves a high energy barrier. nih.gov However, the presence of solvent molecules like water can dramatically lower this barrier by creating a hydrogen-bonded bridge, facilitating a Grotthuss-type proton shuttle mechanism. nih.govnih.gov By mapping the potential energy surface for this assisted proton transfer, the transition state for the tautomerization can be identified and the activation energy calculated, providing a complete picture of the dynamic equilibrium. nih.gov
Table 3: Hypothetical Relative Energies of this compound Tautomers Relative energies (ΔE) calculated by DFT, illustrating the predicted stability of different tautomers in the gas phase and in water.
| Tautomer | Description | ΔE (Gas Phase, kcal/mol) | ΔE (Water, PCM, kcal/mol) |
| T1 | Phenol form | 0.00 (Reference) | 0.00 (Reference) |
| T2 | Keto-pyrazole form (proton on N1) | +5.8 | +3.5 |
| T3 | Keto-pyrazole form (proton on N2) | +7.2 | +4.8 |
Chemical Reactivity and Derivatization Strategies for 2 Bromo 4 1h Pyrazol 5 Yl Phenol
Transformations at the Bromine Moiety
The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is predominantly exploited through transition metal-catalyzed cross-coupling reactions, although other transformations are also possible.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C2 position of the phenol (B47542) ring, replacing the bromine atom. youtube.com These reactions are characterized by their high efficiency, mild conditions, and broad functional group tolerance. wikipedia.orgwikipedia.orgwikipedia.orgacsgcipr.org
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For 2-bromo-4-(1H-pyrazol-5-yl)phenol, a Suzuki coupling would introduce a variety of aryl or vinyl substituents, creating substituted biphenyl or styrene-like structures. tcichemicals.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgorganic-chemistry.org Pyrazole-containing ligands have themselves been used to stabilize palladium catalysts in such reactions, highlighting the compatibility of the pyrazole (B372694) moiety with these conditions. nih.gov
Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of arylalkynes, which are valuable intermediates for further transformations or as core structures in functional materials. nih.gov The reaction mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle. nih.gov Copper-free variants of the Sonogashira reaction have also been developed to circumvent issues related to the copper co-catalyst. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, typically yielding the trans isomer with high selectivity. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org The use of phosphine-free palladium precursors and aqueous media can enhance the "green" credentials of this transformation. nih.gov
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine, or even ammonia equivalents. wikipedia.orglibretexts.org This reaction provides direct access to a wide range of N-aryl derivatives. acsgcipr.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a diverse array of amines under mild conditions. organic-chemistry.orgnih.gov Research on the C-N coupling of 4-halopyrazoles demonstrates the utility of this reaction for heterocyclic systems, suggesting its applicability to this compound. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂ / CuI |
| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ / PPh₃ |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP, XPhos |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comopenstax.orglibretexts.org
In this compound, the phenyl ring is not strongly activated towards SNAr. The phenolic hydroxyl group is an electron-donating group, which disfavors the reaction. The pyrazole ring's electronic effect is more complex, but it does not provide the strong activation typically required for SNAr to proceed under mild conditions. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), would likely be necessary to achieve substitution. organic-chemistry.orgnih.gov In most synthetic contexts, palladium-catalyzed coupling reactions are a more efficient and versatile alternative for functionalizing the C-Br bond. acsgcipr.org
An alternative strategy for functionalizing the C-Br bond involves a lithium-halogen exchange reaction. By treating this compound (after protection of the acidic phenolic and pyrazole protons) with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, the bromine atom can be swapped for a lithium atom. This generates a highly reactive aryllithium intermediate.
This organometallic species can then be "quenched" by reacting it with a wide variety of electrophiles to introduce different functional groups. This two-step sequence allows for the installation of functionalities that are not accessible via cross-coupling reactions. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. This approach has been successfully used in the synthesis of pyrazole-boronic acid esters, where lithiation is followed by quenching with a trialkyl borate. researchgate.net
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and readily participates in a variety of reactions, including alkylation, acylation, and deprotonation to form a phenolate (B1203915).
O-Alkylation and Ether Formation: The most common method for forming an ether from the phenolic hydroxyl group is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves two steps: first, the deprotonation of the phenol using a suitable base (e.g., sodium hydroxide (B78521), sodium hydride) to generate a nucleophilic phenoxide ion. youtube.com Second, the phenoxide then displaces a halide from an alkyl halide via an SN2 reaction to form the corresponding ether. libretexts.orglibretexts.org The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com This method provides straightforward access to a diverse range of alkoxy derivatives. researchgate.net
O-Acylation and Ester Formation: Phenolic esters can be readily prepared by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This transformation is typically high-yielding and provides a reliable method for installing ester functionalities. An analogous reaction between a pyrazolin-5-one and an acyl chloride has been reported to yield the corresponding pyrazol-5-yl ester. researchgate.net
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|
| O-Alkylation | 1. Base (e.g., NaOH, NaH) 2. Alkyl Halide (R-X) | Ether (-OR) | | O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester (-OCOR) |
As mentioned, treatment of the phenol with a base results in the formation of a sodium or potassium phenolate salt. Beyond its role as a nucleophilic intermediate, the structure of this compound suggests potential as a chelating ligand for metal ions. The phenolate oxygen and a nearby nitrogen atom of the pyrazole ring are positioned in a way that could allow them to act as a bidentate ligand, forming a stable five- or six-membered chelate ring upon coordination to a metal center. The ability of pyrazole and pyridine-containing molecules to coordinate with metal ions like iron(II) is well-documented, supporting the potential for such chelation. nih.gov This property could be exploited in the design of metal complexes for catalysis, sensing, or as metallopharmaceuticals.
Reactions at the Pyrazole Nitrogen Atoms
The pyrazole ring of this compound possesses two nitrogen atoms, offering sites for various chemical modifications. These nitrogens differ in their electronic environment and steric accessibility, which influences their reactivity towards electrophiles. One nitrogen is a pyridinic-type, doubly-bonded nitrogen, which is generally less nucleophilic, while the other is a pyrrolic-type, single-bonded nitrogen bearing a hydrogen atom, which is more nucleophilic and acidic.
N-Alkylation and N-Acylation Reactions
The presence of a reactive N-H bond in the pyrazole moiety of this compound allows for straightforward N-alkylation and N-acylation reactions. These reactions are crucial for introducing a variety of substituents that can modulate the compound's physicochemical and biological properties.
N-Alkylation: The alkylation of unsymmetrical pyrazoles can lead to the formation of two regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (base, solvent, temperature), and the steric and electronic properties of the substituents on the pyrazole ring. In the case of this compound, the bulky bromo-phenol substituent at the 5-position of the pyrazole ring is expected to sterically hinder the adjacent nitrogen (N1), thereby favoring alkylation at the more accessible N2 position.
Typical conditions for N-alkylation involve the use of a base to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), while suitable solvents range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) to less polar options like tetrahydrofuran (THF).
Illustrative N-Alkylation Reactions of a Substituted Pyrazole:
| Alkylating Agent | Base/Solvent | Major Product Regioisomer | Reference |
| Methyl Iodide | K2CO3 / DMF | N2-alkylation | General knowledge |
| Benzyl Bromide | NaH / THF | N2-alkylation | General knowledge |
| Ethyl Bromoacetate | Cs2CO3 / MeCN | N2-alkylation | General knowledge |
N-Acylation: Similar to alkylation, N-acylation introduces an acyl group onto one of the pyrazole nitrogens. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine. The acylation is also expected to be regioselective, with the acyl group preferentially attaching to the less sterically hindered nitrogen atom. N-acylation can serve to protect the pyrazole N-H group or to introduce functional groups that can participate in further chemical transformations.
Hydrogen Bonding Acceptor and Donor Properties of Pyrazole Nitrogen
The nitrogen atoms of the pyrazole ring in this compound play a significant role in its intermolecular and intramolecular interactions through hydrogen bonding.
Hydrogen Bond Donor: The N-H group of the pyrazole ring is a potent hydrogen bond donor. This allows the molecule to interact with hydrogen bond acceptors in its environment, such as solvent molecules or biological macromolecules.
Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom of the pyrazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.
The presence of the phenolic hydroxyl group in the same molecule introduces the possibility of intramolecular hydrogen bonding between the phenolic -OH and the adjacent pyrazole nitrogen. This interaction can influence the conformation of the molecule, locking it into a more planar arrangement. The formation of an intramolecular hydrogen bond would compete with intermolecular hydrogen bonding with solvent or other molecules. The strength of this intramolecular hydrogen bond would depend on the solvent environment and the electronic nature of the substituents on both the phenol and pyrazole rings.
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. The hydroxyl group is a strong activating group and is ortho, para-directing. However, the positions on the phenol ring are already substituted with a bromine atom and a pyrazol-5-yl group.
The directing effects of the existing substituents will govern the position of any further electrophilic attack:
Hydroxyl (-OH) group: Strongly activating and ortho, para-directing.
Bromo (-Br) group: Deactivating but ortho, para-directing.
Pyrazol-5-yl group: The electronic effect of this group is more complex and can be either electron-donating or electron-withdrawing depending on the reaction conditions and the point of attachment. Generally, heterocyclic rings can have a deactivating effect.
Considering the positions on the phenol ring of this compound:
The position para to the hydroxyl group is occupied by the pyrazol-5-yl group.
One position ortho to the hydroxyl group is occupied by the bromine atom.
Therefore, the most likely position for electrophilic attack is the remaining vacant position ortho to the hydroxyl group and meta to the bromine atom. The strong activating effect of the hydroxyl group is expected to dominate, directing the incoming electrophile to this position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be carefully controlled to avoid potential side reactions, given the presence of multiple functional groups in the molecule.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Electrophilic Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3 / H2SO4 | 2-bromo-6-nitro-4-(1H-pyrazol-5-yl)phenol |
| Bromination | Br2 / FeBr3 | 2,6-dibromo-4-(1H-pyrazol-5-yl)phenol |
| Friedel-Crafts Acylation | CH3COCl / AlCl3 | 2-bromo-6-acetyl-4-(1H-pyrazol-5-yl)phenol |
Design and Synthesis of Conformationally Restricted Analogs and Bioisosteres
The flexibility of the bond connecting the phenol and pyrazole rings in this compound allows for free rotation, resulting in multiple possible conformations. In the context of drug design, it is often desirable to synthesize conformationally restricted analogs to lock the molecule in a specific, biologically active conformation. This can lead to increased potency and selectivity.
Strategies for conformational restriction include:
Introduction of cyclic structures: Bridging the phenol and pyrazole rings with a short linker to create a fused or spirocyclic system would rigidify the structure.
Introduction of bulky substituents: Placing bulky groups at positions that flank the bond between the two rings can create steric hindrance that restricts rotation.
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The design and synthesis of bioisosteres of this compound can be a valuable strategy to improve its pharmacokinetic or pharmacodynamic properties.
Potential bioisosteric replacements could include:
For the phenol group: Other acidic functional groups such as carboxylic acids, tetrazoles, or hydroxypyridones could be considered. These groups can mimic the hydrogen bonding and acidic properties of the phenol.
For the pyrazole ring: Other five-membered heterocycles like isoxazole, triazole, or thiophene could be explored. These rings can have similar sizes and electronic properties to the pyrazole ring.
For the bromo group: Other halogens (e.g., chloro) or small lipophilic groups (e.g., methyl, trifluoromethyl) could be substituted to probe the effect on activity.
The synthesis of these analogs would involve multi-step synthetic routes, likely starting from appropriately substituted precursors for the phenol and pyrazole rings, followed by their coupling and subsequent modifications.
Coordination Chemistry and Metal Complex Formation with 2 Bromo 4 1h Pyrazol 5 Yl Phenol As a Ligand
Ligand Characteristics of 2-bromo-4-(1H-pyrazol-5-yl)phenol
The coordinating properties of this compound are dictated by the presence of both a phenolic hydroxyl group and a pyrazole (B372694) ring, which contains two nitrogen atoms. This combination allows for various modes of interaction with metal ions.
Based on its structure, this compound is anticipated to primarily function as a bidentate ligand. The most probable coordination mode involves the formation of a stable chelate ring through the phenolic oxygen and one of the nitrogen atoms of the pyrazole ring. This N,O-chelation is a common feature of ligands containing both phenol (B47542) and N-heterocyclic moieties. nih.govunicam.it
The pyrazole ring itself offers multiple coordination possibilities. It can coordinate as a neutral monodentate ligand or, more commonly in chelating systems, as part of a larger polydentate framework. researchgate.netresearchgate.net In the case of this compound, the deprotonated phenolic oxygen and the adjacent pyrazole nitrogen are well-positioned to form a stable six-membered chelate ring with a metal ion. This N,O-bidentate coordination is a well-documented mode for similar phenol-pyrazole pro-ligands. nih.gov
The phenolic hydroxyl group of this compound is acidic and can be readily deprotonated, particularly in the presence of a metal ion and a suitable base. This deprotonation is a crucial step in the formation of stable metal complexes, as the resulting phenolate (B1203915) oxygen is a stronger Lewis base and forms a more robust bond with the metal center. The pyrazole N-H proton is also acidic, and its deprotonation can lead to different coordination modes or the formation of polynuclear complexes, although this is generally less favored than phenolic deprotonation in simple chelation. nih.govresearchgate.net
The pKa value of the phenolic proton will influence the pH conditions required for complex formation. In many cases, the coordination to a metal ion can lower the effective pKa of the ligand, facilitating deprotonation at a lower pH than for the free ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for related pyrazolyl-phenol ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the phenolic group.
Transition metals are known to form a wide variety of complexes with pyrazole-based ligands. researchgate.netresearchgate.netrsc.org For this compound, it is expected to form stable complexes with a range of transition metals.
For instance, analogous N,O-phenol-pyrazole pro-ligands have been shown to react with Cu(II) and Co(II) salts to yield square-planar and octahedral complexes, respectively. nih.gov The reaction of a similar ligand with Cu(II)(BF₄)₂ resulted in a bis-ligand complex, [Cu(L)₂], with a trans-Cu(II)-N₂O₂ coordination environment. nih.gov Similarly, a Co(II) salt was oxidized in the presence of the ligand to form a tris-ligand Co(III) complex, [Co(L)₃], with a mer-N₃O₃ octahedral coordination sphere. nih.gov
It is plausible that this compound would form similar complexes. The table below outlines the expected complexes and their potential geometries based on known chemistry of related ligands.
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Potential Coordination Geometry |
| Cu(II) | 1:2 | Square Planar or Distorted Octahedral |
| Ni(II) | 1:2 | Square Planar or Octahedral |
| Zn(II) | 1:2 | Tetrahedral or Octahedral |
| Fe(II/III) | 1:2 or 1:3 | Octahedral |
| Ru(II/III) | 1:2 or 1:3 | Octahedral |
Characterization of these complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, as well as spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the ligand coordination and electronic properties of the metal center.
The coordination chemistry of pyrazolyl-based ligands with main group elements has also been explored. For example, pyrazolyl-borate, -aluminate, and -gallate ligands have been synthesized and used to form complexes with various metal ions. rsc.org It is conceivable that this compound could react with main group element precursors, such as organoaluminum or organogallium compounds, to form complexes where the ligand chelates to the main group element. The nature of these complexes would depend on the specific main group element and the reaction conditions. Acylpyrazolone ligands, which are also N,O-chelators, have been shown to form complexes with main group elements, often resulting in polymeric structures in the solid state. nih.gov
Lanthanide and actinide ions, known for their high coordination numbers and preference for oxygen-donor ligands, are expected to form complexes with this compound. The chelation provided by the N,O donor set would be favorable for coordination. Acylpyrazolone ligands have been successfully used to synthesize a variety of lanthanide and actinide complexes with coordination numbers ranging from 7 to 9, forming structures such as distorted octahedral, pentagonal-bipyramidal, or antiprismatic geometries. nih.gov Some of these complexes have been found to form polymeric structures, including heterobimetallic coordination polymers. nih.gov Given these precedents, it is highly likely that this compound could also serve as a ligand for the formation of novel lanthanide and actinide complexes with interesting structural and electronic properties.
Structural Studies of Metal-2-bromo-4-(1H-pyrazol-5-yl)phenol Complexes
The elucidation of the three-dimensional structure of metal complexes is paramount to understanding their chemical and physical properties. This is typically achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
The study of this isomer reveals a triclinic crystal system with the space group C2/c. researchgate.net The potential for tautomerism in the pyrazole ring means that the 3-yl and 5-yl isomers can be considered closely related, and the structural parameters of the uncoordinated 4-bromo-2-(1H-pyrazol-3-yl)phenol provide a foundational understanding for its coordination behavior. The addition of a halogenated phenol to the pyrazolyl ring introduces new possibilities for both coordination and intermolecular interactions. researchgate.net For instance, an iron(II) complex with a tridentate ligand containing a bromo-methoxyphenyl and a pyrazolyl group, [FeII(C17H12BrN6O)2]·2MeOH, crystallizes with a pseudo-octahedral coordination sphere around the central iron ion. nih.gov This highlights the ability of pyrazole-containing ligands to form stable complexes with transition metals.
A copper(II) complex with the isomeric ligand, bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II), has been synthesized, and its crystal structure determined. researchgate.net This complex crystallizes in the monoclinic space group P21/c. researchgate.net The structural data for this complex would be invaluable in predicting the coordination environment of metal complexes with this compound.
Table 1: Crystallographic Data for 4-bromo-2-(1H-pyrazol-3-yl)phenol researchgate.net
| Parameter | Value |
| Formula | C9H7BrN2O |
| Crystal System | Triclinic |
| Space Group | C2/c |
| a (Å) | 16.255(3) |
| b (Å) | 4.4119(9) |
| c (Å) | 25.923(5) |
| β (°) | 107.99(3) |
| Volume (ų) | 1768.2(7) |
| Z | 8 |
Spectroscopic methods are essential for characterizing metal complexes, especially in the absence of single-crystal X-ray data.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation. In complexes of pyrazole-derived Schiff bases with o-aminophenol, the coordination of the metal ion through the phenolic oxygen and the azomethine nitrogen is confirmed by shifts in the characteristic IR bands. researchgate.net For this compound complexes, one would expect to observe a shift in the ν(O-H) band of the phenolic group and changes in the vibrational frequencies of the pyrazole ring upon coordination to a metal center.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, copper(II) and cobalt(II) complexes with substituted pyrazole aldehyde and o-aminophenol Schiff bases exhibit distinct absorption bands in the visible region, which are indicative of their coordination geometry. researchgate.net The UV-Vis spectrum of a copper(II) complex with a pyrazole-containing ligand, for example, shows bands around 314, 333, 417, and 781 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is invaluable for elucidating the structure in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites. In paramagnetic complexes, NMR signals are often broadened and significantly shifted, which can provide information about the electronic structure and magnetic properties of the complex. creative-biostructure.comnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) or Mn(II). The EPR spectrum can provide detailed information about the oxidation state, coordination environment, and magnetic interactions of the metal ion. For example, recent studies on metal-phenoxyl radical complexes have utilized EPR to probe the electronic structure. scirp.org
Table 2: Spectroscopic Data for a Related Copper(II) Pyrazole-Phenol Complex researchgate.net
| Technique | Observed Bands/Signals | Assignment |
| IR (KBr, cm⁻¹) | 3402, 1593, 1084, 547, 416 | ν(Ar-OH), ν(C=N), ν(N-N), ν(Cu-N), ν(Cu-O) |
| UV-Vis (DMF, λmax/nm) | 314, 333, 417, 781 | Ligand-to-metal charge transfer and d-d transitions |
Applications of Metal Complexes Derived from this compound
The unique electronic and structural features of metal complexes with pyrazole-phenol ligands suggest their potential utility in various applications.
Metal complexes are widely employed as catalysts in a plethora of organic transformations. chemscene.com Pyrazole-based ligands have been shown to form catalytically active complexes for various reactions. researchgate.net For example, copper(II) complexes with pyrazole-containing ligands have demonstrated catalytic activity in oxidation reactions. amanote.com The combination of a pyrazole moiety and a phenolic group in this compound could lead to the formation of complexes that are effective catalysts for oxidation reactions, such as the oxidation of phenols or alcohols. The electronic properties of the ligand, influenced by the bromo substituent, could modulate the catalytic activity of the corresponding metal complex.
Transition metal complexes, particularly those with d6 and d10 electronic configurations, are known for their luminescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as sensors. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states. Iridium(III) complexes, for instance, are known for their strong luminescence. bldpharm.com The pyrazole and phenol moieties in this compound can act as a robust framework for the construction of luminescent metal complexes. The presence of the heavy bromine atom could also enhance phosphorescence through the heavy-atom effect.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-based ligands are excellent candidates for the synthesis of MOFs due to their ability to bridge multiple metal centers. nih.gov The bifunctional nature of this compound, with its distinct coordination sites, makes it a promising building block for the design of novel MOFs. The porosity and functionality of such MOFs could be tuned by the choice of the metal ion and the synthesis conditions, leading to materials with potential applications in gas storage, separation, and catalysis.
Biological Activity and Mechanistic Insights of 2 Bromo 4 1h Pyrazol 5 Yl Phenol in Vitro and Theoretical Studies Only
Enzyme Inhibition Studies in vitro
There is no available information from in vitro studies regarding the inhibitory effects of 2-bromo-4-(1H-pyrazol-5-yl)phenol on the following enzymes:
Receptor Binding Assays and Ligand-Target Interactions in vitro
Similarly, no data from in vitro receptor binding assays for this compound could be located. Consequently, information on its binding affinity is unavailable.
Identification of Putative Molecular Targets
While specific molecular targets for this compound have not been definitively identified, research on analogous pyrazole (B372694) structures suggests several potential protein targets. Pyrazole derivatives are known to interact with a variety of enzymes and receptors, and their anticancer effects are often attributed to the inhibition of key cellular proteins. nih.gov
Numerous pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Targets in this family include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com For instance, some pyrazole-containing compounds have shown potent inhibitory activity against Aurora A and B kinases, which are key regulators of cell division. nih.gov The anticancer efficacy of certain pyrazole derivatives is also linked to their interaction with other important cellular targets such as topoisomerase II, histone deacetylases (HDACs), and tubulin. nih.govmdpi.com
Additionally, some pyrazole compounds have been identified as inhibitors of metalloproteases, such as meprin α and meprin β. researchgate.net Theoretical docking studies on other pyrazoline derivatives have suggested that they can bind effectively within the active site of murine inducible nitric oxide synthase (iNOS). nih.gov The specific interactions and inhibitory profile of this compound would, however, depend on its unique three-dimensional structure and electronic properties.
Cellular Pathway Modulation Studies in vitro
A significant body of research demonstrates that pyrazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.net These effects are fundamental to their potential as anticancer agents.
Studies on different pyrazole compounds have shown that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, certain novel synthetic pyrazoles have been observed to increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 in HT29 colon cancer cells. researchgate.netjpp.krakow.pl This modulation of Bcl-2 family proteins is a hallmark of the intrinsic apoptotic pathway. Furthermore, the cleavage of caspase-8, caspase-9, and PARP-1 has been reported, indicating the activation of the caspase cascade that executes apoptosis. researchgate.netjpp.krakow.pl
In triple-negative breast cancer cells (MDA-MB-231), a novel pyrazole derivative known as PTA-1 has been shown to induce apoptosis, as evidenced by phosphatidylserine (B164497) externalization and the activation of caspase-3/7. mdpi.com Some pyrazole derivatives have been found to induce apoptosis by generating reactive oxygen species (ROS) and increasing caspase-3 activity. nih.govwaocp.org
In addition to apoptosis, pyrazole derivatives have been shown to arrest the cell cycle at different phases. For instance, some compounds have been reported to cause cell cycle arrest in the S phase or G2/M phase in breast cancer and colon cancer cell lines. nih.govmdpi.comwaocp.org A pyrazole derivative, PTA-1, was found to arrest MDA-MB-231 cells in the S and G2/M phases. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
The anti-proliferative activity of a wide range of pyrazole derivatives has been documented against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and the half-maximal growth inhibition (GI₅₀) values are commonly used to quantify this activity.
For example, a series of pyrazolyl benzimidazoles demonstrated potent anti-proliferative effects against leukemia (U937, K562), lung (A549), and colon (LoVo, HT29) cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov Another study reported a pyrazole derivative with a broad spectrum of activity, showing particular effectiveness against leukemia (HL-60, K-562), non-small cell lung cancer (NCI-H23), and colon cancer (HT29, KM12) cell lines, with GI₅₀ values ranging from 1.37 to 9.63 µM. nih.gov
The anti-proliferative effects of pyrazole derivatives have also been observed in other cancer types. For instance, certain pyrazole compounds have shown moderate cytotoxicity against pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa) cancer cell lines. acs.org A novel pyrazole, PTA-1, was found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. mdpi.com
Below is a table summarizing the anti-proliferative activity of some representative pyrazole derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of pyrazole compounds and not specific data for this compound.
| Compound Class/Name | Cell Line | Activity (IC₅₀/GI₅₀) |
| Pyrazolyl benzimidazole (B57391) (Compound 7) | U937 (Leukemia) | 5.106 µM |
| Pyrazolyl benzimidazole (Compound 7) | K562 (Leukemia) | 5.003 µM |
| Pyrazolyl benzimidazole (Compound 7) | A549 (Lung) | 0.487 µM |
| Pyrazolyl benzimidazole (Compound 7) | LoVo (Colon) | 0.789 µM |
| Pyrazolyl benzimidazole (Compound 7) | HT29 (Colon) | 0.381 µM |
| Pyrazole derivative (Compound 12a) | HL-60 (TB) (Leukemia) | 6.59 µM |
| Pyrazole derivative (Compound 12a) | K-562 (Leukemia) | 4.44 µM |
| Pyrazole derivative (Compound 12a) | NCI-H23 (Non-small cell lung) | 1.37 µM |
| Pyrazole derivative (Compound 12a) | HT29 (Colon) | 3.33 µM |
| Pyrazole derivative (Compound 12a) | KM12 (Colon) | 9.63 µM |
| Pyrazole-platinum complex (PtPz4) | DLD-1 (Colon) | - |
| Pyrazole-platinum complex (PtPz6) | HT-29 (Colon) | - |
To elucidate the mechanisms underlying the biological activities of pyrazole derivatives, researchers have employed techniques such as Western blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). These methods allow for the examination of changes in protein expression and gene expression, respectively.
Western blot analyses of cancer cells treated with various pyrazole compounds have revealed alterations in key signaling proteins. For example, studies have shown that pyrazole derivatives can modulate the expression of proteins involved in apoptosis, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.netjpp.krakow.plnih.gov The cleavage of caspases, such as caspase-8 and caspase-9, and the cleavage of PARP-1 have also been detected by Western blotting, confirming the activation of the apoptotic cascade. researchgate.netjpp.krakow.pl
In studies of pyrazole-platinum complexes in colon cancer cells, Western blotting was used to assess the expression of pro-caspase-9 and activated caspase-9. nih.gov Furthermore, the effects of pyrazole derivatives on signaling pathways involved in angiogenesis and cell survival, such as the phosphorylation of p38 MAPK, ERK1/2, and AKT, have been investigated using Western blotting in human umbilical vein endothelial cells (HUVECs). nih.gov
RT-PCR has been utilized to measure changes in the mRNA expression of genes in response to treatment with pyrazole compounds. For instance, in colon cancer cells treated with pyrazole-platinum complexes, RT-PCR was used to assess the relative fold change in the mRNA expression of genes such as MUC1. nih.gov
The table below provides examples of proteins and genes that have been analyzed by Western blot and RT-qPCR in studies of various pyrazole derivatives.
| Technique | Analyzed Target | Cell Line/System | Observed Effect |
| Western Blot | Bax | HT29 (Colon) | Increased expression |
| Western Blot | Bcl-2 | HT29 (Colon) | Decreased expression |
| Western Blot | Cleaved Caspase-8 | HT29 (Colon) | Increased levels |
| Western Blot | Cleaved Caspase-9 | HT29 (Colon), DLD-1 (Colon) | Increased levels |
| Western Blot | Cleaved PARP-1 | HT29 (Colon) | Increased levels |
| Western Blot | p-p38 MAPK | HUVEC | Modulation of phosphorylation |
| Western Blot | p-ERK1/2 | HUVEC | Modulation of phosphorylation |
| Western Blot | p-AKT | HUVEC | Modulation of phosphorylation |
| RT-PCR | MUC1 mRNA | DLD-1 (Colon), HT-29 (Colon) | Altered expression |
Structure-Activity Relationship (SAR) Studies for Defined Biological Endpoints
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies have provided valuable insights into the roles of different substituents on their potency and selectivity.
The nature and position of substituents on the pyrazole ring and its associated phenyl rings can have a profound impact on biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different residues at position 3(5) of the pyrazole core led to significant variations in inhibitory activity. researchgate.net It was found that a 3,5-diphenylpyrazole (B73989) scaffold exhibited high potency against meprin α. researchgate.net
In the context of anti-proliferative activity, SAR studies have shown that the substitution pattern on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity. nih.gov For example, in a series of pyrazolyl-2,4-thiazolidinediones, the nature of the substituent on the pyrazolecarboxaldehyde precursor was found to be important for their anti-inflammatory and neuroprotective properties. ku.dk
The presence of a halogen atom, such as bromine, can also influence the biological activity. In some cases, the introduction of a bromo substituent has been shown to be beneficial for potency. For example, in a series of pyrazolone (B3327878) derivatives, a p-bromo substituted benzene (B151609) ring was found in potent and moderately active agonists of N-formyl peptide receptors. nih.gov
The phenolic hydroxyl group is another important functional group that can contribute to biological activity, particularly antioxidant properties. nih.gov The number and location of hydroxyl groups on a phenolic compound are known to be key determinants of its antioxidant capacity. nih.gov
While specific SAR data for this compound is not available, based on the general findings for related compounds, it can be hypothesized that the bromo substituent and the phenolic hydroxyl group would play significant roles in its biological profile. The bromine atom may contribute to binding interactions with target proteins, while the phenolic hydroxyl group could be involved in hydrogen bonding and may also confer antioxidant properties.
No Published Research Found for this compound
Following a comprehensive search of available scientific literature and chemical databases, no specific in vitro or theoretical studies concerning the pharmacophore identification, design principles, or computational biological activity prediction for the chemical compound This compound (CAS Number: 1935916-51-0) could be located.
The investigation included targeted searches for molecular docking simulations, pharmacophore modeling, and other computational analyses directly related to this specific molecule. While research exists for other isomers, such as 4-bromo-2-(1H-pyrazol-5-yl)phenol, and for the broader class of pyrazolyl phenols, the data required to populate the requested article sections on "Pharmacophore Identification and Design Principles" and "Computational Approaches in Biological Activity Prediction" for this compound is not present in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content solely on the specified compound.
Potential Advanced Applications of 2 Bromo 4 1h Pyrazol 5 Yl Phenol in Materials Science and Sensing
Development of Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors is a rapidly advancing field, with applications ranging from environmental monitoring to medical diagnostics. The structural characteristics of 2-bromo-4-(1H-pyrazol-5-yl)phenol make it a compelling candidate for the design of new sensory molecules. Pyrazole (B372694) derivatives are known to be key components in a variety of chemosensors. nih.gov
Ion Sensing (e.g., Metal Ions, Anions)
While direct studies on the ion-sensing capabilities of this compound are limited, the inherent properties of its functional groups suggest significant potential. The pyrazole ring, with its nitrogen atoms, can act as a binding site for metal ions. The phenolic hydroxyl group can also participate in coordination or can be deprotonated in the presence of certain anions, leading to a detectable change in the molecule's photophysical properties.
For instance, related pyrazoline-based fluorescent probes have been successfully designed for the detection of various ions. The mechanism often involves a change in the fluorescence emission upon binding of the target ion. It is conceivable that this compound could be functionalized to create selective and sensitive sensors for a range of metal ions and anions. The bromine atom can also influence the photophysical properties of the molecule, potentially enhancing its performance as a sensor. Research on other bromo-substituted phenolic compounds has demonstrated their utility in ion sensing. For example, a coordination polymer incorporating a bromo-substituted ligand has been shown to act as a turn-off photoluminescent sensor for hydroxide (B78521) anions. researchgate.net
A hypothetical data table illustrating the potential ion sensing capabilities of a chemosensor based on a modified this compound scaffold is presented below. This data is illustrative and based on typical performance of similar pyrazole-based sensors.
| Target Ion | Limit of Detection (LOD) | Emission Wavelength (nm) | Fold Change in Fluorescence |
| Cu²⁺ | 1.5 µM | 480 | 10 |
| Fe³⁺ | 2.0 µM | 510 | 8 |
| Zn²⁺ | 1.0 µM | 475 | 12 |
| F⁻ | 5.0 µM | 490 | 5 |
pH and Environmental Sensing
The phenolic hydroxyl group in this compound is a key feature that suggests its potential as a pH sensor. Phenols are known to be pH-sensitive, with their deprotonation in alkaline conditions leading to changes in their absorption and emission spectra. This property is the basis for many organic fluorescent pH probes. nih.gov The pyrazole moiety can also contribute to the pH-sensing mechanism.
While specific data for this compound is not available, other fluorescent probes based on pyrazoline have been shown to be pH-independent in the physiological pH range, which can be an advantage for certain biological applications. nih.gov However, by modifying the structure, it is plausible to tune the pKa of the phenolic proton to create a sensor that is highly responsive within a specific pH range. For environmental sensing, the stability of the pyrazole ring combined with the responsiveness of the phenol (B47542) group could be leveraged to detect pollutants or changes in environmental conditions.
Incorporation into Functional Polymeric Materials and Composites
The integration of functional molecules into polymeric matrices is a powerful strategy for creating materials with tailored properties. The bifunctional nature of this compound, with its reactive phenolic and pyrazole groups, makes it a promising building block for new polymers and composites.
Modification of Polymer Matrices for Enhanced Properties
This compound can be incorporated into polymer chains or used as an additive to enhance the properties of existing polymers. The phenolic hydroxyl group can be used as a site for polymerization or for grafting onto other polymer backbones. The pyrazole and bromo groups can impart specific functionalities to the resulting material, such as improved thermal stability, flame retardancy (due to the bromine atom), or the ability to coordinate with metal ions.
Development of Smart Materials
"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals. By incorporating this compound into a polymer matrix, it may be possible to create materials that exhibit sensory capabilities. For example, a polymer film containing this compound could change color or fluorescence in response to a specific ion or a change in pH, as discussed in the context of chemosensors.
Utilization as Building Blocks for Supramolecular Assemblies
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex and functional architectures. The structure of this compound is well-suited for the construction of supramolecular assemblies.
The pyrazole ring is a well-known motif in the formation of coordination polymers and other self-assembled structures. mdpi.com It can participate in hydrogen bonding and coordination with metal centers. The phenolic group can also engage in strong hydrogen bonding interactions. The interplay of these interactions can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. These supramolecular materials could have applications in areas such as gas storage, catalysis, and sensing. The presence of the bromine atom can also introduce halogen bonding as an additional tool for controlling the self-assembly process.
Self-Assembly Processes Driven by Non-Covalent Interactions
The spontaneous organization of molecules into ordered supramolecular structures is a cornerstone of materials science. For this compound, several non-covalent interactions can be envisaged to play a crucial role in driving its self-assembly into well-defined architectures such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The interplay of these interactions dictates the final supramolecular structure and, consequently, the material's properties.
The primary non-covalent interactions expected to govern the self-assembly of this molecule are:
Hydrogen Bonding: The phenol group provides a strong hydrogen bond donor (-OH) and an acceptor (the oxygen atom). The pyrazole ring also contributes both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² nitrogen atom). These multiple hydrogen bonding sites can lead to the formation of robust and directional intermolecular connections. For instance, catemeric chains or cyclic motifs could be formed through O-H···N or N-H···O hydrogen bonds.
Halogen Bonding: The bromine atom on the phenol ring can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen or oxygen atoms of neighboring molecules. Halogen bonds (C-Br···N/O) are highly directional and their strength is comparable to that of hydrogen bonds, making them a powerful tool for crystal engineering and the design of self-assembled structures.
The combination of these interactions can lead to complex and predictable self-assembly patterns. For example, a primary hydrogen-bonded chain could be further organized into layers through weaker π-π stacking and halogen bonding interactions.
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bond | Phenolic -OH | Pyrazole N | Linear |
| Hydrogen Bond | Pyrazole N-H | Phenolic O | Linear |
| Halogen Bond | C-Br | Pyrazole N | Directional (approx. 165°) |
| Halogen Bond | C-Br | Phenolic O | Directional (approx. 165°) |
| π-π Stacking | Phenol Ring | Pyrazole Ring | Parallel-displaced or T-shaped |
| π-π Stacking | Phenol Ring | Phenol Ring | Parallel-displaced or T-shaped |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Parallel-displaced or T-shaped |
This table presents potential non-covalent interactions involving this compound that could drive self-assembly processes. The geometries are based on typical observations for these types of interactions in molecular crystals.
The controlled self-assembly of this compound could lead to materials with interesting properties, such as liquid crystals, porous solids for gas storage, or organic semiconductors, depending on the packing and electronic communication between the molecules in the solid state.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. The specific binding is governed by the same non-covalent interactions that drive self-assembly. The structure of this compound suggests its potential as a versatile host for a variety of guests.
The molecule possesses a potential binding pocket formed by the phenol and pyrazole rings. The functional groups within this pocket can provide multiple points of interaction for a guest molecule.
Anion Recognition: The acidic N-H proton of the pyrazole and the O-H proton of the phenol group are excellent hydrogen bond donors for recognizing and binding anionic guests, such as halides (F⁻, Cl⁻, Br⁻) or oxoanions (e.g., acetate, nitrate). The bromine atom could also participate in anion-π interactions, further stabilizing the complex.
Cation Recognition: While less obvious, the electron-rich oxygen and nitrogen atoms could potentially coordinate with certain metal cations. The formation of a bidentate chelate involving the phenolic oxygen and the adjacent pyrazole nitrogen is a possibility, particularly upon deprotonation of the phenol.
Neutral Molecule Sensing: The cavity could also accommodate small neutral molecules. For instance, molecules capable of accepting hydrogen bonds, like amides or sulfoxides, could be bound through interactions with the phenolic and pyrazolic protons.
The binding of a guest molecule can be designed to produce a measurable signal, forming the basis of a chemical sensor. For example, a change in fluorescence (turn-on or turn-off), a color change, or a shift in an NMR signal upon guest binding could be utilized for detection. The bromine atom could also serve as a heavy atom to enhance phosphorescence, potentially leading to sensors with long-lived emission.
| Potential Guest Type | Key Host Binding Sites | Primary Interactions | Potential Sensing Mechanism |
| Anions (e.g., Cl⁻) | Phenolic -OH, Pyrazole N-H | Hydrogen Bonding | Fluorescence Quenching |
| Cations (e.g., Cu²⁺) | Phenolic O, Pyrazole N | Coordination (upon deprotonation) | Colorimetric Change |
| Neutral Molecules (e.g., DMSO) | Phenolic -OH, Pyrazole N-H | Hydrogen Bonding | NMR Chemical Shift Change |
This table outlines the potential of this compound as a host in host-guest chemistry, detailing possible guests, key interaction sites, and conceivable sensing mechanisms.
Conclusion and Future Research Perspectives for 2 Bromo 4 1h Pyrazol 5 Yl Phenol
Summary of Key Research Achievements and Challenges
Research directly focused on 2-bromo-4-(1H-pyrazol-5-yl)phenol is in its nascent stages, with much of the current knowledge extrapolated from studies on related pyrazole-containing compounds. The primary achievement lies in the successful synthesis and characterization of its isomers and derivatives, which have demonstrated a broad spectrum of biological activities.
A significant body of research exists for the broader class of pyrazole (B372694) derivatives, showcasing their potential as anti-inflammatory, anticancer, and antimicrobial agents. For instance, various substituted pyrazoles have been synthesized and evaluated for their inhibitory effects on specific enzymes and cell lines. The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
However, a major challenge is the limited specific research on this compound itself. Most available data pertains to its isomers, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol, or more complex derivatives. benthamdirect.comsigmaaldrich.comresearchgate.net This lack of focused investigation means that the unique potential of this specific substitution pattern remains largely uncharacterized. The synthesis of this compound and the exploration of its fundamental reactivity are critical hurdles that need to be overcome to unlock its full potential.
Identification of Unexplored Research Avenues and Gaps in Knowledge
The current landscape of research on this compound is marked by several unexplored avenues and significant knowledge gaps. A primary gap is the absence of a systematic evaluation of its biological activity profile. While related compounds show promise, the specific effects of the 2-bromo-4-(1H-pyrazol-5-yl) substitution pattern are unknown.
Unexplored Research Avenues Include:
Comprehensive Biological Screening: A thorough investigation of the compound's efficacy against a wide array of biological targets, including kinases, proteases, and microbial enzymes, is warranted.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and phenol (B47542) rings could elucidate the key structural features required for specific biological activities. This would involve the synthesis of a library of derivatives and their subsequent biological evaluation.
Material Science Applications: The potential of this compound as a building block for functional materials, such as polymers or metal-organic frameworks (MOFs), remains unexplored. The presence of the bromine atom and the chelating-capable pyrazole-phenol moiety could impart unique properties to such materials.
Mechanistic Studies: For any identified biological activity, detailed mechanistic studies are crucial to understand how the compound exerts its effects at a molecular level.
Outlook on Novel Discoveries and Expanding Applications of the Compound
The future of research on this compound is promising, with the potential for novel discoveries and a wide range of applications. Based on the activities of related compounds, it is plausible that this molecule could serve as a lead compound in several therapeutic areas.
Potential Future Discoveries and Applications:
Development of Novel Therapeutics: With its unique structural motifs, this compound could be a precursor to new drugs for treating cancer, inflammatory disorders, or infectious diseases. For example, derivatives of the related 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have shown potent antibacterial activity. benthamdirect.com
Agrochemical Innovation: Pyrazole derivatives are known to have applications in agriculture. nih.gov Further research could lead to the development of new herbicides or fungicides based on the this compound scaffold.
Advanced Materials: The compound's structure suggests potential for use in creating materials with tailored electronic or photophysical properties, finding applications in sensors, catalysis, or organic electronics.
The following table summarizes the biological activities observed in various pyrazole derivatives, highlighting the potential areas of application for this compound.
| Compound Class | Biological Activity | Potential Application | Reference |
| 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives | Antibacterial (against B. subtilis, S. aureus, P. fluorescens) | Infectious Diseases | benthamdirect.com |
| (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives | Selective RET inhibitors | Cancer Treatment | nih.gov |
| Thiophene–pyrazole hybrids | Anti-inflammatory | Inflammatory Disorders | nih.gov |
| 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles | Antioxidant, Antiplatelet | Cardiovascular Diseases | researchgate.net |
Strategic Directions for Future Academic and Interdisciplinary Research Initiatives
To fully realize the potential of this compound, a concerted and interdisciplinary research effort is required.
Strategic Directions:
Fundamental Synthetic Chemistry: Academic research should prioritize the development of efficient and scalable synthetic routes to this compound and its derivatives.
Collaborative Biological Screening: Establishing collaborations between synthetic chemists and biologists is crucial for comprehensive biological evaluation. High-throughput screening of a diverse library of derivatives against various disease models would be a key first step.
Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can help to predict biological targets and guide the design of more potent and selective analogs.
Materials Science Exploration: Interdisciplinary projects involving chemists and materials scientists should be initiated to investigate the potential of this compound in the development of novel functional materials.
Pharmacological and Toxicological Profiling: For promising lead compounds, in-depth pharmacological and toxicological studies will be necessary to assess their potential for further development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-bromo-4-(1H-pyrazol-5-yl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, pyrazole derivatives are often prepared by reacting α,β-unsaturated ketones with hydrazine derivatives under reflux in polar solvents like ethanol. Bromination can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid. Optimization involves controlling temperature (70–100°C), stoichiometry of brominating agents, and purification via column chromatography .
- Key Considerations : Monitor reaction progress using TLC, and employ recrystallization for purity. Yield improvements (up to 60–75%) are reported using POCl₃ as a cyclizing agent in dichloromethane at 120°C .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~560 cm⁻¹).
- UV-Vis : Analyze π→π* transitions in DMSO (emission ~356 nm in polar solvents) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles (e.g., C–Br: ~1.89 Å, C–O: ~1.36 Å). Data-to-parameter ratios >12 ensure reliability .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved using SHELXL?
- Methodological Answer : SHELXL’s PART and SIMU instructions model disorder by splitting atomic sites and refining occupancy factors. For example, rotational disorder in the pyrazole ring can be addressed using AFIX constraints. High-resolution data (≤0.8 Å) and TWIN/BASF commands are critical for twinned crystals .
- Case Study : Refinement of a brominated pyrazole-thiazole hybrid achieved R-factor = 0.052 using anisotropic displacement parameters and Hirshfeld surface analysis .
Q. What computational strategies are effective for analyzing the electron density distribution and reactivity of this compound?
- Methodological Answer : Multiwfn software calculates:
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., bromine as a σ-hole donor).
- Electron Localization Function (ELF) : Map lone pairs on the phenolic oxygen.
- Topology Analysis : AIM parameters (∇²ρ > 0) confirm weak C–H···π interactions .
Q. How does the bromine substituent influence the electronic properties and photophysical behavior of this compound?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps (ΔE ≈ 3.8 eV vs. 4.2 eV for non-brominated analogs), enhancing charge-transfer transitions. Solvatochromic shifts in DMSO (λem = 356 nm) correlate with solvent polarity indices .
- Experimental Data : TD-DFT calculations align with UV-Vis spectra (error <0.3 eV) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives of this compound?
- Methodological Answer :
- Modification Sites : Introduce substituents at the pyrazole N1 or phenol para-position.
- Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus (IC₅₀ ≈ 8 µg/mL for thiazole hybrids) .
- Computational Tools : Docking studies (AutoDock Vina) predict binding to bacterial enoyl-ACP reductase (∆G ≈ -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
